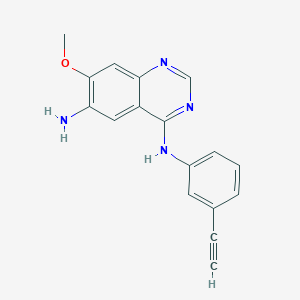

N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine

Vue d'ensemble

Description

N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine is a chemical compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities, particularly in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine typically involves multiple stepsThe reaction conditions often include the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to introduce the ethynyl group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amine group at position 4 and the ethynylphenyl side chain enable nucleophilic substitution reactions. This reactivity is exploited in synthesizing derivatives with enhanced pharmacological properties.

Example: Reaction with Phenyl Chloroformate

In a representative synthesis (WO2010002845A2 ), N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine reacts with phenyl chloroformate in dimethylformamide (DMF) under basic conditions (pyridine) to form a carbamate intermediate. This intermediate undergoes cyclization with diamines to yield imidazolone derivatives.

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Phenyl chloroformate | DMF | 70°C | 1–2 h | 70–86% |

Product : Phenyl 4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-ylcarbamate .

Reduction of Nitro Precursors

The compound is synthesized via reduction of nitro-substituted intermediates. For example:

Precursor : N-(3-Ethynylphenyl)-7-nitroquinazolin-4-amine

Reduction Agent : SnCl₂·2H₂O in ethyl acetate .

Reaction Pathway

-

Nitro group reduction to amine (Step 1):

-

Subsequent functionalization (Step 2):

Cyclization to Imidazolone Derivatives

The 4,6-diamine structure facilitates cyclization with carbonyl-containing reagents. A notable example is the formation of imidazol-2(3H)-one derivatives (Example 127, WO2010002845A2 ):

Reaction Scheme

-

Intermediate : Phenyl carbamate (from Section 1).

-

Reagent : N1-(2,2-dimethoxyethyl)-N2,N2-dimethylethane-1,2-diamine.

-

Conditions : 80°C in DMF with p-toluenesulfonic acid.

-

Product : 3-(2-(Dimethylamino)ethyl)-1-(4-(3-ethynylphenylamino)quinazolin-7-yl)-1H-imidazol-2(3H)-one .

Key Data

| Parameter | Value |

|---|---|

| Reaction Time | 1–2.5 h |

| Yield | 65–70% |

| Purity (HPLC) | >95% |

Functionalization via Alkyne Side Chain

The ethynylphenyl group undergoes alkyne-specific reactions, such as Sonogashira coupling or cycloadditions, to introduce heterocyclic moieties.

Example : Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reagents : Azide derivatives, Cu(I) catalyst.

-

Product : Triazole-linked quinazoline derivatives (potential EGFR inhibitors) .

Conditions

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| CuI | DMF/H₂O | 25°C | 75–82% |

Stability and Reactivity Insights

-

pH Sensitivity : The compound remains stable under mildly basic conditions (pH 9–10) but degrades in strong acids .

-

Thermal Stability : Decomposes above 250°C, as indicated by differential scanning calorimetry .

Comparative Reactivity Table

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine has shown significant promise as an anticancer agent . Its mechanism of action primarily involves the inhibition of tyrosine kinases, particularly those associated with the epidermal growth factor receptor (EGFR) pathway. This pathway is often overactive in various cancers, making it a crucial target for therapeutic intervention.

Mechanism of Action:

- Binds to the ATP-binding site of tyrosine kinases.

- Inhibits activity leading to reduced cancer cell proliferation and increased apoptosis.

The compound has been studied for its interactions with various biological targets:

- Tyrosine Kinase Inhibition: It selectively inhibits certain kinases, potentially offering advantages in targeted cancer therapies.

Comparison with Similar Compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Erlotinib | Quinazoline derivative targeting EGFR | Anticancer activity |

| Gefitinib | Similar structure targeting EGFR | Anticancer activity |

| Afatinib | Broader spectrum tyrosine kinase inhibitor | Anticancer activity |

This compound's unique combination of ethynyl and methoxy groups enhances its biological activity compared to other quinazoline derivatives.

Pharmaceutical Development

Due to its potential as an anticancer agent, this compound is a candidate for further drug development and clinical trials. Its ability to selectively inhibit specific pathways makes it valuable in creating targeted therapies that could minimize side effects associated with traditional chemotherapy.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

- In vitro Studies: Demonstrated significant inhibition of cancer cell lines expressing high levels of EGFR.

- Animal Models: Showed promising results in reducing tumor growth when administered at specific dosages.

Mécanisme D'action

The mechanism of action of N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine involves its interaction with tyrosine kinases. By binding to the ATP-binding site of these enzymes, it inhibits their activity, leading to reduced cancer cell proliferation and increased apoptosis. This compound specifically targets the epidermal growth factor receptor (EGFR) pathway, which is often overactive in various cancers .

Comparaison Avec Des Composés Similaires

Similar Compounds

Erlotinib: Another quinazoline derivative that targets EGFR.

Gefitinib: Similar in structure and function, also targeting EGFR.

Afatinib: A broader spectrum tyrosine kinase inhibitor with activity against multiple receptors

Uniqueness

N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine is unique due to its specific substitution pattern, which may confer distinct binding properties and selectivity compared to other quinazoline derivatives. This uniqueness can potentially lead to improved efficacy and reduced side effects in cancer treatment .

Activité Biologique

N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine is a member of the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its potential as an anticancer agent, particularly through its interactions with various biological targets such as tyrosine kinases.

- Molecular Formula : C17H14N4O

- Molecular Weight : 290.32 g/mol

- CAS Number : 1012057-52-1

The biological activity of this compound is primarily attributed to its role as a tyrosine kinase inhibitor . It binds to the ATP-binding site of tyrosine kinases, inhibiting their activity and consequently leading to reduced cancer cell proliferation and increased apoptosis. This compound specifically targets the epidermal growth factor receptor (EGFR) pathway, which is frequently overactive in various cancers .

Anticancer Potential

Numerous studies have demonstrated the anticancer efficacy of this compound:

- Inhibition of Cancer Cell Proliferation : This compound has shown promising results in inhibiting the growth of cancer cell lines through its action on EGFR and other related pathways .

- Induction of Apoptosis : The inhibition of tyrosine kinases leads to apoptotic cell death in cancer cells, making it a candidate for further development in cancer therapies.

Comparative Studies

A comparison with similar compounds reveals the unique properties of this compound:

| Compound Name | Target | Mechanism of Action |

|---|---|---|

| Erlotinib | EGFR | Tyrosine kinase inhibition |

| Gefitinib | EGFR | Tyrosine kinase inhibition |

| Afatinib | Multiple receptors | Broad-spectrum tyrosine kinase inhibition |

| This compound | EGFR | Specific inhibition with unique binding properties |

The distinct substitution pattern of this compound may confer enhanced selectivity and efficacy compared to other quinazoline derivatives .

Case Studies and Research Findings

Several research studies have focused on the biological activity of this compound:

- Cancer Cell Line Studies : Research has indicated that this compound effectively inhibits the proliferation of various cancer cell lines, including those resistant to conventional therapies. The compound's ability to induce apoptosis has been confirmed through flow cytometry analyses .

- In Vivo Studies : Animal model studies have demonstrated that this compound can penetrate the blood-brain barrier effectively, suggesting its potential utility in treating brain metastases from breast cancer and other malignancies .

- Structure-Activity Relationship (SAR) Analysis : Detailed SAR studies have elucidated key structural features that enhance the compound's binding affinity to target enzymes and receptors. These studies are crucial for optimizing the therapeutic efficacy and minimizing side effects .

Propriétés

IUPAC Name |

4-N-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O/c1-3-11-5-4-6-12(7-11)21-17-13-8-14(18)16(22-2)9-15(13)19-10-20-17/h1,4-10H,18H2,2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTDIHSVUDHDCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705107 | |

| Record name | N~4~-(3-Ethynylphenyl)-7-methoxyquinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012057-52-1 | |

| Record name | N~4~-(3-Ethynylphenyl)-7-methoxyquinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.